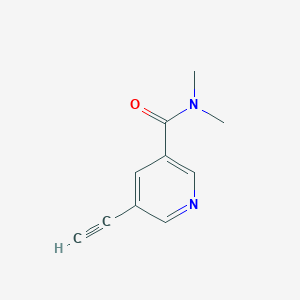
Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features an allyl group and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with allyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis
Mecanismo De Acción
The mechanism of action of Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate: Similar structure but with an amino group instead of an allyl group.
Ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate: Similar structure but with a methyl group instead of an allyl group.
Uniqueness
Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The allyl group allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl 4-prop-2-enyloxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-5-11(10(12)14-4-2)6-8-13-9-7-11/h3H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKPXUUKZIGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169749.png)
![Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169775.png)
![(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8169776.png)

![5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8169788.png)
